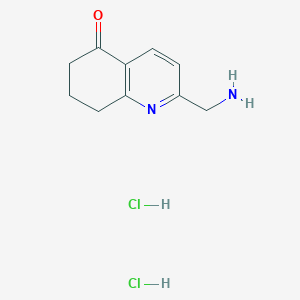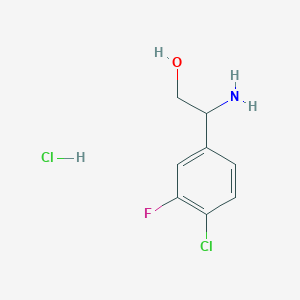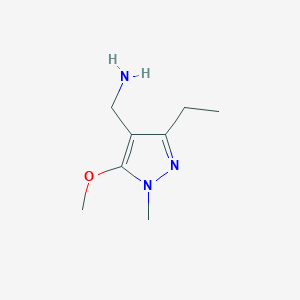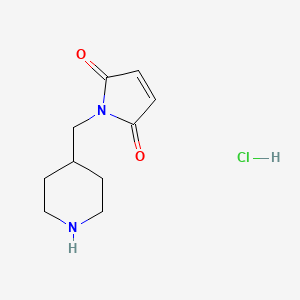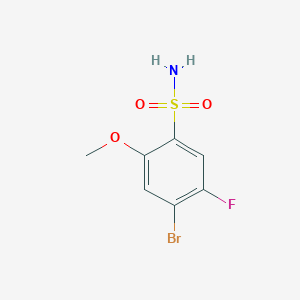![molecular formula C7H7ClN2 B1377441 6-cloro-1H,2H,3H-pirrolo[2,3-b]piridina CAS No. 53516-07-7](/img/structure/B1377441.png)
6-cloro-1H,2H,3H-pirrolo[2,3-b]piridina
Descripción general
Descripción
6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both nitrogen and chlorine atoms within its structure. This compound is part of the pyrrolopyridine family, which is known for its diverse biological and pharmacological properties. The presence of the chlorine atom at the 6th position of the pyrrolo[2,3-b]pyridine ring system imparts unique chemical reactivity and biological activity to the compound .
Aplicaciones Científicas De Investigación
6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Análisis Bioquímico
Biochemical Properties
6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity . This interaction is crucial as FGFRs are involved in various cellular processes, including cell growth, differentiation, and angiogenesis. The compound’s ability to inhibit FGFRs suggests its potential as a therapeutic agent in conditions where FGFR activity is dysregulated, such as in certain cancers.
Cellular Effects
The effects of 6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine on cellular processes are profound. It has been observed to exert antiproliferative effects on cancer cell lines, particularly Hep3B cells . This compound influences cell signaling pathways by inhibiting FGFR4, leading to reduced cell proliferation and increased apoptosis. Additionally, it affects gene expression by downregulating genes involved in cell cycle progression and upregulating those involved in apoptosis. These cellular effects highlight the compound’s potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine exerts its effects primarily through binding interactions with FGFRs. The compound forms hydrogen bonds with key residues in the FGFR binding pocket, leading to inhibition of receptor activity . This inhibition prevents the downstream signaling that promotes cell proliferation and survival. Additionally, the compound may interact with other biomolecules, such as human neutrophil elastase (HNE), further contributing to its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine have been studied over various time points. The compound demonstrates stability under standard storage conditions, maintaining its activity over extended periods . Long-term studies have shown that its antiproliferative effects on cancer cells persist, with sustained inhibition of FGFR activity and continued induction of apoptosis. Degradation products may form over time, potentially influencing its efficacy and safety profile.
Dosage Effects in Animal Models
The effects of 6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine vary with dosage in animal models. At lower doses, the compound effectively inhibits FGFR activity without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings underscore the importance of optimizing dosage to balance therapeutic efficacy with safety.
Metabolic Pathways
6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites. These metabolic processes can influence the compound’s bioavailability and activity, affecting its overall therapeutic potential.
Transport and Distribution
Within cells and tissues, 6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into target cells and its accumulation in specific tissues. The compound’s distribution is influenced by factors such as tissue perfusion and the presence of binding sites, which can affect its localization and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and function, directing it to specific cellular compartments. Understanding these localization dynamics is essential for optimizing its therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with a suitable amine, followed by cyclization to form the pyrrolo[2,3-b]pyridine ring system . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of 6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Mecanismo De Acción
The mechanism of action of 6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
6-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but different substitution pattern, leading to distinct properties.
Uniqueness
6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the chlorine atom at the 6th position, which significantly influences its chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
6-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-2H,3-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBASFRHXGJCOMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53516-07-7 | |
| Record name | 6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Azaindole derivatives, particularly those structurally similar to 1,4-dihydropyridines, have shown potential pharmacological activities. For example, research indicates potential applications in the development of novel drugs due to their potential interaction with various biological targets. [] Furthermore, 6-amino derivatives of 5-azaindoline have been investigated for their pharmacological properties. []
A: One study describes a method for introducing substituents in the pyridine proton of 7-azaindoline. [] This suggests that researchers are exploring ways to modify the azaindole core to potentially enhance its pharmacological properties.
A: While the provided abstracts don't delve into specific SAR data, one study mentions the "synthesis and pharmacologic activity of 4-furyl-1,4-dihydropyridines," [] suggesting an interest in understanding how structural modifications, like the introduction of a furyl group, can influence biological activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-cyclopropylpyridine-3-carboxylic acid](/img/structure/B1377358.png)
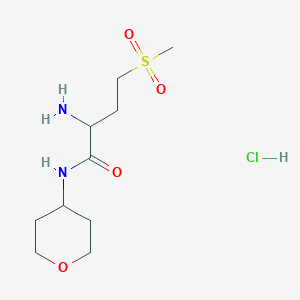
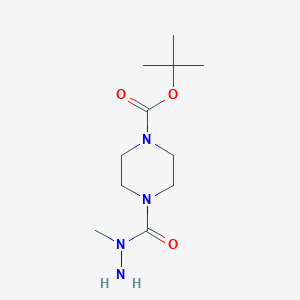
![3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B1377364.png)
![3-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B1377366.png)

